2-Chloro-3-(difluoromethyl)-5-nitropyridine

Description

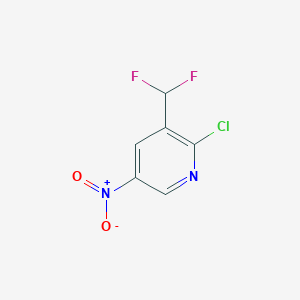

2-Chloro-3-(difluoromethyl)-5-nitropyridine is a halogenated pyridine derivative characterized by a nitro group at position 5, a chlorine atom at position 2, and a difluoromethyl (-CF₂H) substituent at position 2. This compound is of significant interest in medicinal and agrochemical research due to the synergistic effects of its electron-withdrawing groups (nitro and chlorine) and the lipophilic difluoromethyl group, which may enhance bioavailability and target binding .

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(difluoromethyl)-5-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2N2O2/c7-5-4(6(8)9)1-3(2-10-5)11(12)13/h1-2,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAGJPZBDIKUAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)F)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(difluoromethyl)-5-nitropyridine typically involves the introduction of difluoromethyl and nitro groups onto a pyridine ring. One common method includes the difluoromethylation of a pyridine derivative using difluoromethylation reagents. This process can be achieved through various methods, including radical, electrophilic, and nucleophilic difluoromethylation .

Industrial Production Methods

Industrial production of this compound often involves high-temperature reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination and fluorination at temperatures above 300°C can be used to produce similar compounds .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(difluoromethyl)-5-nitropyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives

Common Reagents and Conditions

Substitution: Reagents such as potassium carbonate (K₂CO₃) and phenol can be used to induce fluoride displacement.

Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various ether derivatives, while reduction reactions can produce amino derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Agents

One of the primary applications of 2-chloro-3-(difluoromethyl)-5-nitropyridine is in the synthesis of antimicrobial agents. Its structural features allow it to serve as a precursor for compounds targeting bacterial infections. Research indicates that derivatives of this compound exhibit significant activity against various pathogens, including those resistant to conventional antibiotics.

Case Study: Antitubercular Activity

A notable study demonstrated that derivatives synthesized from this compound showed promising antitubercular activity. These compounds were assessed for their efficacy against Mycobacterium tuberculosis, revealing potential for development into new therapeutic agents.

Agrochemical Applications

Herbicides and Pesticides

The compound is also pivotal in the agrochemical industry, particularly in the formulation of herbicides and pesticides. Its ability to inhibit specific biochemical pathways in plants makes it valuable for developing selective herbicides.

Data Table: Herbicidal Activity of Derivatives

| Compound Name | Activity Level | Target Species |

|---|---|---|

| This compound | High | Broadleaf Weeds |

| 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine | Moderate | Grasses |

| 2-Chloro-3-fluoro-5-nitropyridine | Low | Perennial Weeds |

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives. The chlorination and nitration steps are crucial for introducing functional groups that enhance biological activity.

Synthesis Route Overview:

- Starting Material: Pyridine derivative

- Chlorination: Introduction of chlorine at the 2-position.

- Nitration: Addition of nitro group at the 5-position.

- Difluoromethylation: Incorporation of difluoromethyl group at the 3-position.

Toxicological Studies

Understanding the safety profile of this compound is essential for its application in pharmaceuticals and agriculture. Toxicological assessments indicate that while some derivatives exhibit low toxicity, others may pose risks if not handled properly.

Toxicity Data Summary:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(difluoromethyl)-5-nitropyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s metabolic stability and binding affinity to biological targets. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-Chloro-3-(difluoromethyl)-5-nitropyridine, highlighting variations in substituents and their implications:

Key Observations:

Substituent Effects on Reactivity :

- The difluoromethyl group (-CF₂H) in the target compound offers a balance of lipophilicity and moderate electron-withdrawing effects, distinct from the purely electron-donating methyl group in 2-Chloro-5-methyl-3-nitropyridine or the steric bulk of iodine in 2-Chloro-5-iodo-3-nitropyridine .

- Fluorine substituents (e.g., in 5-Chloro-3-fluoro-2-nitropyridine) increase electronegativity and metabolic stability, making them favorable in pharmaceuticals, whereas chlorine provides stronger electron withdrawal .

Synthetic Accessibility: Chlorination of hydroxypyridines using thionyl chloride (e.g., synthesis of 2-Chloro-5-methyl-3-nitropyridine ) is a common route. Introducing -CF₂H likely requires specialized fluorinating agents, such as diethylaminosulfur trifluoride (DAST).

Crystallographic and Physicochemical Properties :

- 2-Chloro-5-methyl-3-nitropyridine exhibits intermolecular C–H⋯O hydrogen bonding, stabilizing its crystal lattice . In contrast, the difluoromethyl group may introduce C–F⋯H interactions, altering solubility and melting points.

Biological and Industrial Relevance: Nitropyridines with nitro groups at position 5 (e.g., the target compound) are often intermediates in anticancer and antimicrobial agents due to their ability to participate in redox reactions . The difluoromethyl group is associated with improved pharmacokinetics in agrochemicals, as seen in compounds like 2-Chloro-3-(difluoromethyl)-6-methylpyridine-5-methanol .

Biological Activity

2-Chloro-3-(difluoromethyl)-5-nitropyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a chlorine atom, a difluoromethyl group, and a nitro group on the pyridine ring, which significantly influences its reactivity and interaction with biological systems.

The molecular formula of this compound is CClFNO, with a molecular weight of approximately 180.02 g/mol. The unique combination of electron-withdrawing groups (the nitro and difluoromethyl groups) enhances its electrophilic character, making it a candidate for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Nucleophilic Substitution : The electron-deficient nature of the compound allows it to undergo nucleophilic attack, which can lead to the formation of various derivatives that may exhibit enhanced biological activity.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, such as tyrosinase, which plays a critical role in melanin production and thus could be targeted for skin-related conditions .

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

- Antitumor Activity : Compounds with similar structures have demonstrated efficacy in inhibiting tumor growth by disrupting cancer cell proliferation pathways.

- Anti-inflammatory Properties : The compound may interact with specific receptors or enzymes involved in inflammatory responses, although more research is required to fully elucidate these interactions .

- Antimicrobial Activity : As an intermediate in the synthesis of various pharmaceuticals, it has potential applications as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activity of nitropyridine derivatives, including this compound:

- A study reported that derivatives of nitropyridines showed significant inhibition against mushroom tyrosinase, with some compounds demonstrating IC values much lower than standard inhibitors like kojic acid .

- Another investigation highlighted the synthesis and reactivity of related compounds, noting their selective substitution patterns and potential applications in developing new therapeutic agents .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to similar compounds:

| Compound | Antitumor Activity | Tyrosinase Inhibition | Anti-inflammatory Potential |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 5-Bromo-2-methyl-3-nitropyridine | High | Very High | Low |

| 4-Nitro-2-fluoropyridine | Low | Moderate | High |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Chloro-3-(difluoromethyl)-5-nitropyridine to improve yield and purity?

- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature, stoichiometry, and solvent selection. For example, nitration of 2-aminopyridine with fuming nitric acid in concentrated sulfuric acid at 45–50°C (followed by chlorination) is a common route . To enhance purity, employ recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) and monitor reaction progress via thin-layer chromatography (TLC). For chlorination steps, low-temperature conditions (-15°C to 0°C) with dichloride monoxide can minimize side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the positions of chlorine, difluoromethyl, and nitro groups. -NMR helps verify aromatic ring substitution patterns.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or electron ionization (EI-MS) confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural determination, employ single-crystal X-ray diffraction. Use SHELX programs for refinement, ensuring proper absorption corrections and validation against crystallographic databases .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Engineering Controls : Use fume hoods to prevent inhalation of dust or vapors. Ensure local exhaust ventilation during synthesis .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if aerosolization occurs .

- Spill Management : Avoid water contact (to prevent uncontrolled reactions). Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the reactivity of this compound in substitution reactions?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model electronic effects of nitro and difluoromethyl groups accurately .

- Reactivity Analysis : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Compare activation energies for possible pathways (e.g., nucleophilic aromatic substitution at C2 vs. C5) .

- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions, especially for polar aprotic solvents like DMF .

Q. How do fluorine substituents influence the biological activity of derivatives of this compound in medicinal chemistry?

- Methodological Answer :

- Steric and Electronic Effects : The difluoromethyl group enhances metabolic stability by reducing oxidative metabolism. Use molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., kinases or enzymes) .

- Structure-Activity Relationships (SAR) : Synthesize analogs with varying halogen/electron-withdrawing groups. Test in vitro against disease models (e.g., cancer cell lines) and correlate activity with computed electrostatic potential maps .

Q. How can crystallographic data resolve ambiguities in the structural conformation of this compound?

- Methodological Answer :

- Data Collection : Use synchrotron radiation for high-resolution data (<1.0 Å) to detect subtle bond-length variations.

- Refinement Strategies : Apply anisotropic displacement parameters for non-hydrogen atoms in SHELXL. Validate using R-factors and difference Fourier maps to confirm absence of disorder .

- Comparative Analysis : Cross-reference with Cambridge Structural Database (CSD) entries of analogous nitro-pyridines to identify conformational trends .

Q. What strategies mitigate contradictions in spectroscopic vs. computational data for this compound?

- Methodological Answer :

- Error Source Identification : Check for solvent effects in NMR (e.g., deuterated solvent shifts) or basis set limitations in DFT calculations.

- Experimental Validation : Perform variable-temperature NMR to detect dynamic processes (e.g., rotational barriers in the difluoromethyl group). Compare computed IR spectra with experimental data to validate vibrational modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.